Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester
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Overview
Description
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group, an acetylthio group, and a methyl ester group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester typically involves the formation of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane core on a large scale . The resulting diketone can then undergo various transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the photochemical addition method makes it a promising approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of aromatic rings, allowing it to interact with proteins and other biological molecules in a similar manner .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the acetylthio and methyl ester groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an acetylthio group.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds have different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is unique due to the presence of the acetylthio group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable building block for the synthesis of complex molecules with unique properties.
Properties
CAS No. |
131543-52-7 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 3-acetylsulfanylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-6(10)13-9-3-8(4-9,5-9)7(11)12-2/h3-5H2,1-2H3 |
InChI Key |
CCIOZFIYADKDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC12CC(C1)(C2)C(=O)OC |
Origin of Product |
United States |
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